molecular formula C16H14BrCl2NO B8662736 1-(3-Bromophenyl)-2-((2,4-dichlorobenzyl)(methyl)amino)ethanone

1-(3-Bromophenyl)-2-((2,4-dichlorobenzyl)(methyl)amino)ethanone

Cat. No. B8662736
M. Wt: 387.1 g/mol
InChI Key: AZUYZLMYTQDSCV-UHFFFAOYSA-N
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Patent
US08969377B2

Procedure details

Into a 1 L 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-bromo-1-(3-bromophenyl)ethanone (55 g, 199.28 mmol, 1.00 equiv) in 1,4-dioxane (300 mL), TEA (40 g, 396.04 mmol, 1.99 equiv), and (2,4-dichlorophenyl)-N-methylmethanamine (38 g, 201.06 mmol, 1.01 equiv). The resulting solution was stirred for 2 h at 25° C. in an oil bath. The solids were filtered out and the filtrate was used without any further purification.
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)=[O:4].[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[CH2:20][NH:21][CH3:22]>O1CCOCC1>[Br:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][N:21]([CH2:20][C:14]2[CH:15]=[CH:16][C:17]([Cl:19])=[CH:18][C:13]=2[Cl:12])[CH3:22])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)Br
Step Two
Name
TEA
Quantity
40 g
Type
reactant
Smiles
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CNC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at 25° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 L 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate was used without any further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C=CC1)C(CN(C)CC1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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